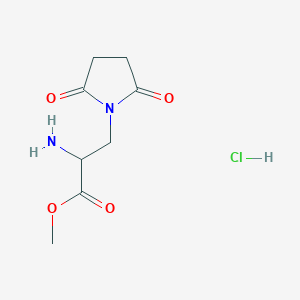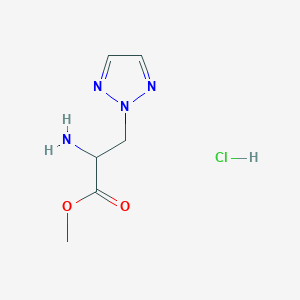
3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine hydrochloride (3,3-DMB-HCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the aminobutane class of compounds and has a molecular weight of 199.67 g/mol. 3,3-DMB-HCl is a white crystalline solid that is soluble in water and ethanol and is relatively stable in air. It is used in a variety of research applications, including as a biochemical reagent, enzyme inhibitor, and as a substrate for the study of enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on butyrate derivatives and 1,3-dioxane derivatives involves synthesis and characterization, including crystal structure analysis, highlighting the importance of structural analysis in chemical research. The crystal packing in these structures is linked by hydrogen bonds, forming dimers, which is crucial for understanding molecular interactions and designing new compounds with desired properties (Jebas et al., 2013).
Another study reported the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene. This approach to generating compound libraries is fundamental for discovering new materials with potential applications in various fields, including drug discovery and material science (Roman, 2013).
Biological Activity and Applications
Research into the cytotoxic properties of ligands on tumor cell lines emphasizes the potential therapeutic applications of novel compounds. Identifying compounds with cytotoxic activity is a critical step in the development of new anticancer drugs, showcasing how chemical synthesis research can contribute to medical science (Kodadi et al., 2007).
Another example involves photochromic and fluorescent properties of asymmetric dihetarylethenes. Studies on compounds with these properties are essential for developing new materials for optical devices, sensors, and imaging technologies. Understanding the behavior of these compounds under light exposure can lead to innovations in materials science and engineering (Шепеленко et al., 2014).
Propiedades
IUPAC Name |
3,3-dimethyl-1-(5-methylthiophen-2-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIHLNBMOLNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














